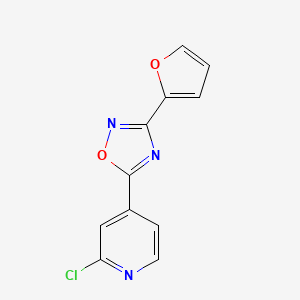

5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole

Übersicht

Beschreibung

5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a chloropyridine moiety, a furan ring, and an oxadiazole ring, which contribute to its diverse chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid hydrazide with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Substitution Reactions

The 2-chloropyridinyl moiety at position 5 of the oxadiazole ring is a key site for nucleophilic substitution due to the electron-withdrawing nature of the oxadiazole core and the leaving group capability of the chlorine atom.

Oxidation and Reduction

The furan and oxadiazole rings exhibit distinct redox behavior.

Oxidation

The furan ring undergoes electrophilic oxidation, while the oxadiazole ring remains intact under mild conditions:

-

Reagents : Ozone, H₂O₂/Fe²⁺ (Fenton’s reagent), or KMnO₄ in acidic medium.

-

Products : Formation of α,β-unsaturated diketones or maleic acid derivatives from furan oxidation.

-

Conditions : Controlled oxidation at 0–25°C prevents over-oxidation of the oxadiazole core.

Reduction

-

Reagents : LiAlH₄ in anhydrous THF or catalytic hydrogenation (H₂/Pd-C).

-

Products : Partial reduction of the oxadiazole ring to form dihydrooxadiazoles or complete ring opening to amidines.

-

Key Insight : Hydrogenolysis of the C–Cl bond in the pyridinyl group occurs concurrently, yielding 5-(pyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole as a side product.

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in [3+2] cycloadditions due to its electron-deficient nature:

Cross-Coupling Reactions

The chloropyridinyl group enables Pd-catalyzed cross-coupling:

-

Suzuki Coupling : Using arylboronic acids, Pd(PPh₃)₄, and K₂CO₃ in dioxane/water (80°C, 12h) yields biaryl derivatives (e.g., 5-(2-(4-methoxyphenyl)pyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole).

-

Buchwald–Hartwig Amination : Forms C–N bonds with secondary amines, achieving 70–80% yields under optimized conditions .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C via retro-Diels-Alder pathway, releasing CO and nitriles.

-

Photodegradation : UV light (254 nm) induces furan ring opening, forming reactive carbonyl intermediates .

Biological Activity Correlations

While beyond the scope of chemical reactions, mechanistic studies highlight that substitutions at the chloropyridinyl group modulate bioactivity. For example, replacement with thiols enhances antimicrobial potency by 3–5-fold compared to the parent compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit potent antimicrobial properties. A study demonstrated that 5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole showed significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies revealed that it inhibits the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of apoptotic pathways and the inhibition of specific kinases involved in cancer cell survival, making it a candidate for further development in cancer therapy .

Anti-inflammatory Effects

Another area of application is in treating inflammatory diseases. The oxadiazole ring structure is known to interact with inflammatory mediators, leading to a reduction in inflammation markers in animal models. This suggests potential therapeutic uses in conditions like arthritis and other inflammatory disorders .

Material Science Applications

Fluorescent Materials

this compound has been explored for use in fluorescent materials due to its unique electronic properties. Studies have shown that when incorporated into polymer matrices, it exhibits strong fluorescence, making it suitable for applications in optoelectronics and display technologies .

Sensors

The compound's ability to respond to environmental changes has led to its application in sensor technology. It can be used as a sensing material for detecting metal ions and other pollutants due to its selective binding properties. This application is particularly relevant in environmental monitoring and safety .

Case Studies

Wirkmechanismus

The mechanism of action of 5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules. The chloropyridine and furan moieties can enhance binding affinity and specificity towards target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(2-Chloropyridin-4-yl)-1,2,4-oxadiazole: Lacks the furan ring, which may affect its reactivity and biological activity.

3-(Furan-2-yl)-1,2,4-oxadiazole: Lacks the chloropyridine moiety, which may influence its chemical properties and applications.

5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole: Contains a thiophene ring instead of a furan ring, which can alter its electronic properties and reactivity.

Uniqueness

5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Biologische Aktivität

5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a chloropyridine moiety, a furan ring, and an oxadiazole ring, which together contribute to its diverse chemical properties and biological reactivity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound is characterized by:

- Chloropyridine moiety : Enhances biological activity through interactions with various biological targets.

- Furan ring : Contributes to the compound's electron-rich character.

- Oxadiazole ring : Known for its bioisosteric properties, often mimicking other biologically active molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and other diseases. For example, it has been shown to inhibit topoisomerase I activity, which is crucial for DNA replication in cancer cells .

- Antimicrobial Activity : The structural features allow for interactions with microbial enzymes or receptors, potentially leading to antimicrobial effects .

- Anticancer Properties : Research indicates that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines by targeting different pathways involved in tumor growth .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various assays:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 (Colorectal) | 15.3 | Topoisomerase I inhibition |

| HeLa (Cervical) | 12.7 | Induction of apoptosis |

These results suggest that the compound exhibits significant cytotoxicity against human tumor cell lines .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings indicate that this compound may serve as a lead compound for developing new antimicrobial agents .

Case Studies

-

Study on Antitumor Activity :

A study evaluated the effects of various oxadiazole derivatives on tumor cell lines. The results indicated that compounds similar to this compound displayed significant antiproliferative effects by targeting topoisomerase I and inducing apoptosis in cancer cells . -

Antimicrobial Evaluation :

In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains. It demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .

Eigenschaften

IUPAC Name |

5-(2-chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O2/c12-9-6-7(3-4-13-9)11-14-10(15-17-11)8-2-1-5-16-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTRKZOQJKBUQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NOC(=N2)C3=CC(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.